

Mivotilate: A Review of its Pharmacological Profile

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Compound of Interest

Compound Name: Mivotilate

Cat. No.: B1677213

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Disclaimer: The following information on **Mivotilate** is based on limited publicly available data. There is a notable scarcity of comprehensive, peer-reviewed research, and quantitative pharmacological data. Furthermore, conflicting information exists regarding its primary mechanism of action, warranting caution in its interpretation. This document aims to synthesize the available information and highlight the areas where further research is critically needed.

Introduction

Mivotilate (also known as YH439) is a small molecule with reported hepatoprotective properties.^[1] It has been described as a potent and non-toxic activator of the Aryl Hydrocarbon Receptor (AhR).^[1] However, other sources have characterized it as a selective cyclooxygenase-2 (COX-2) inhibitor, positioning it as a non-steroidal anti-inflammatory drug (NSAID). This discrepancy in its fundamental mechanism of action is a significant point of ambiguity in its pharmacological profile.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃ S ₃	PubChem
Molecular Weight	330.5 g/mol	PubChem
IUPAC Name	propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate	PubChem
CAS Number	130112-42-4	PubChem

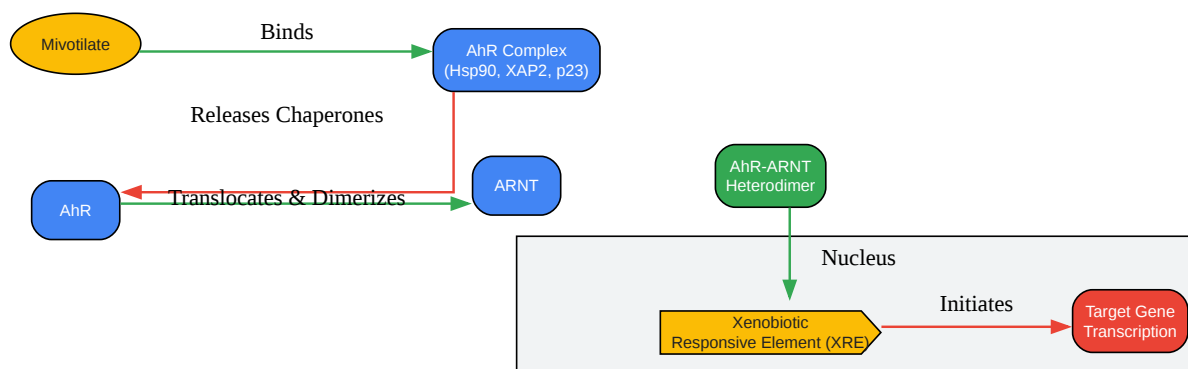
Proposed Mechanisms of Action

Two distinct mechanisms of action have been attributed to **Mivotilate**, which are detailed below. It is crucial to note that the lack of published primary research makes it difficult to verify these claims or to understand if **Mivotilate** possesses multiple mechanisms of action.

Aryl Hydrocarbon Receptor (AhR) Activation

Mivotilate is described as a potent activator of the Aryl Hydrocarbon Receptor (AhR).^[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, immune responses, and cellular homeostasis.

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



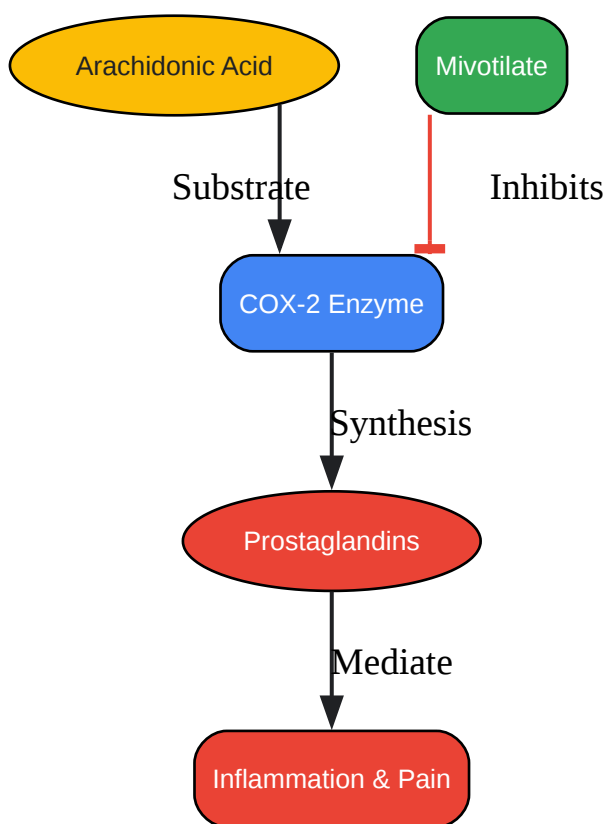
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Caption: Proposed AhR signaling pathway for **Mivotilate**.

Cyclooxygenase-2 (COX-2) Inhibition

Conflicting reports describe **Mivotilate** as a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a characteristic of a class of NSAIDs.

Diagram: Prostaglandin Synthesis and COX-2 Inhibition



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Caption: Proposed mechanism of **Mivotilate** as a COX-2 inhibitor.

Pharmacokinetics and Pharmacodynamics

There is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of **Mivotilate**. Without such data, a meaningful assessment of its clinical potential and dosing regimens cannot be made.

Hepatoprotective Effects

Mivotilate has been described as a hepatoprotective agent.^[1] However, the evidence to support this claim is not readily available in the public domain. Preclinical studies would be required to substantiate this effect, and no such studies have been identified in the performed searches.

Clinical Trials

No registered clinical trials specifically investigating **Mivotilate** or YH439 were identified in the conducted searches. The absence of clinical trial data means that the safety and efficacy of **Mivotilate** in humans have not been evaluated.

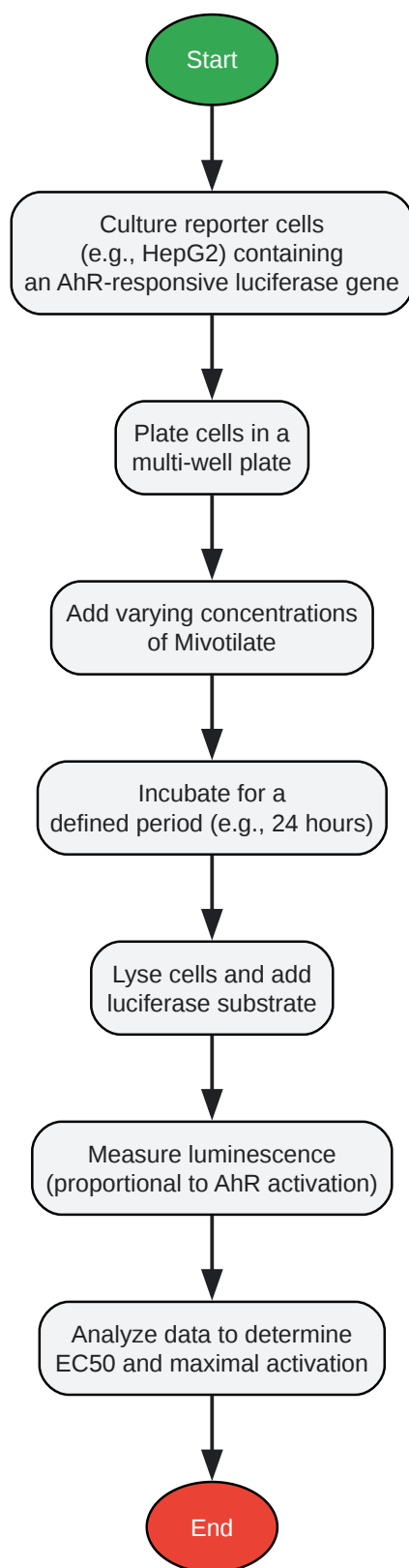
Experimental Protocols

Due to the absence of published primary research on **Mivotilate**, no specific experimental protocols for this compound can be provided. However, based on its proposed mechanisms of action, the following are examples of standard experimental workflows that would be used to characterize its pharmacological profile.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This type of assay is designed to determine if a compound can activate the AhR and to quantify its potency.

Diagram: General Workflow for an AhR Activation Assay



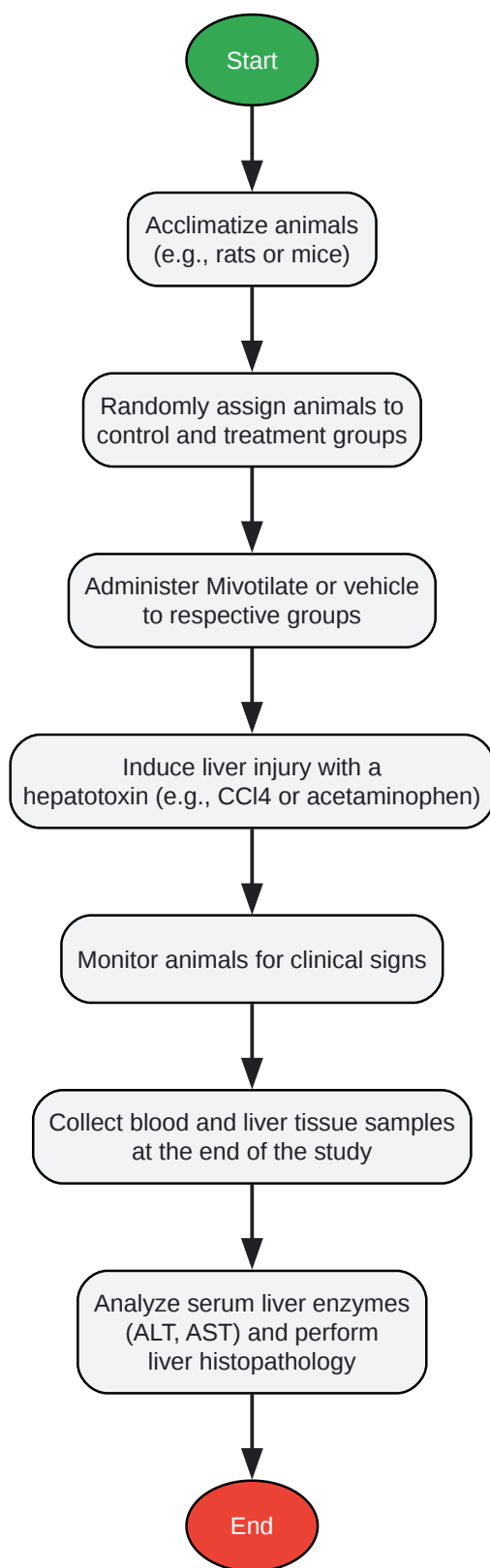
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Caption: A generalized workflow for an in vitro AhR activation assay.

In Vivo Hepatoprotection Study

To evaluate the potential hepatoprotective effects of **Mivotilate**, an in vivo study using an animal model of liver injury would be necessary.

Diagram: General Workflow for an In Vivo Hepatoprotection Study



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Caption: A generalized workflow for an in vivo hepatoprotection study.

Conclusion

The pharmacological profile of **Mivotilate** remains largely uncharacterized in the public scientific literature. The conflicting reports regarding its mechanism of action as an AhR activator and a COX-2 inhibitor, coupled with the absence of quantitative pharmacological data, pharmacokinetic properties, and clinical trial results, make it impossible to provide an in-depth technical guide. Significant further research is required to elucidate the true pharmacological properties of **Mivotilate** and to determine its potential as a therapeutic agent. Researchers, scientists, and drug development professionals should approach the existing information with a high degree of caution and view this molecule as being in a very early, exploratory stage of investigation.

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References

- 1. puracyp.com [puracyp.com]
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